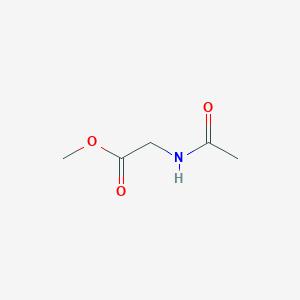
2-Methylpyrimidine-4,5,6-triamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Methylpyrimidine-4,5,6-triamine involves several scalable processes. One such process includes the reaction of 2-cyanoacetamide with Vilsmeier reagent, followed by condensation with acetamidine, and subsequent hydrogenation to achieve the target compound in a significant overall yield, showcasing its industrial applicability (Zhao et al., 2012).
Molecular Structure Analysis
The crystal structure analysis of related pyrimidine derivatives provides insight into the molecular configuration and hydrogen bonding patterns, contributing to our understanding of 2-Methylpyrimidine-4,5,6-triamine's structural characteristics. For instance, the analysis of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate reveals a 1D chained structure formed through hydrogen bond interactions, indicative of the potential structural frameworks of pyrimidine derivatives (Wang, 2020).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemical entities highlight its versatile chemical properties. For example, the reaction of acetylenecarboxylic acid with amines, forming compounds with imine structure, illustrates the pyrimidine derivatives' reactivity towards creating complex structures with unique properties (Iwanami, 1971).
Physical Properties Analysis
The physical properties of 2-Methylpyrimidine-4,5,6-triamine and its derivatives, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. For instance, the examination of cocrystals of pyrimidine derivatives with triazine emphasizes the influence of molecular structure on the crystalline state and solubility, which are crucial for practical applications (Gerhardt & Egert, 2015).
Chemical Properties Analysis
The chemical properties of 2-Methylpyrimidine-4,5,6-triamine, such as acidity, basicity, and reactivity with various chemical reagents, can be derived from the detailed examination of its reactions and interactions. For example, the preparation of tritiated derivatives showcases the compound's ability to undergo isotopic labeling, reflecting its chemical versatility and potential for research applications (Zakrzewski & Evans, 1981).
Applications De Recherche Scientifique
Generation of Methylpterins : It is used for generating mixtures of 6- and 7-methylpterins in an 82 ratio (S. I. Zav’yalov, T. Budkova, & G. I. Ezhova, 1977).
Synthesizing Triamine Platinum(II) Complexes : The compound aids in synthesizing and identifying triamine platinum(II) complexes with aminooxypyrimidines (K. I. Yakovlev et al., 1988).
Pyrimidine Reactions Study : It is crucial for studying pyrimidine reactions and their applications (D. J. Brown, P. W. Ford, & M. Paddon-Row, 1968).
Preparation of Orthoamides and Triamines : 2-Methylpyrimidine-4,5,6-triamine is used in the preparation of tricyclic orthoamides and macrocyclic triamines (Robert Du Ho Kim, Michele M. N. Wilson, & J. Haseltine, 1994).
Analyzing Molecular Structure : Tritiated 2,4-diamino-5-adamantyl-6-methylpyrimidine, derived from this compound, is used for analyzing the structure of molecules (S. Zakrzewski & E. Evans, 1981).
Precursor in High Explosives and Medicine : 4,6-Dihydroxy-2-methylpyrimidine, a precursor of this compound, is used in the preparation of high explosives and medicinal valued products (R. Patil et al., 2008).
Intermediate for Vitamin B1 : It serves as a key intermediate in the synthesis of vitamin B1, which is important for human health (Lei Zhao, Xiaodong Ma, & Fener Chen, 2012).
Improving Photocatalytic Properties : Molecular doped poly(triazine imide) (PTI) with 2,4,6-triaminopyrimidine (TAP) improves photocatalytic properties (Leonard Heymann, Sophia C. Bittinger, & C. Klinke, 2018).
Synthesis of Anticancer Drug Intermediate : 4,6-Dichloro-2-methylpyrimidine is an important intermediate in the synthesis of the anticancer drug dasatinib (Guo Lei-ming, 2012).
Formation of Metal Complexes : The synthesized triamines can coordinate to CuII upon deprotonation, forming complexes with the metal (K. Bernauer, T. Chuard, & H. Stoeckli-Evans, 1993).
Propriétés
IUPAC Name |
2-methylpyrimidine-4,5,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-9-4(7)3(6)5(8)10-2/h6H2,1H3,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAODCNTXLTJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514910 | |
| Record name | 2-Methylpyrimidine-4,5,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrimidine-4,5,6-triamine | |
CAS RN |
89364-18-1 | |
| Record name | 2-Methylpyrimidine-4,5,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















